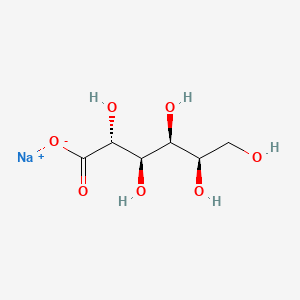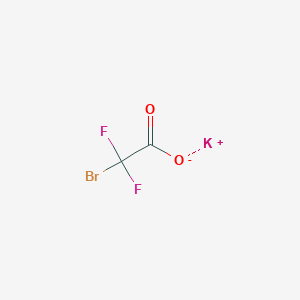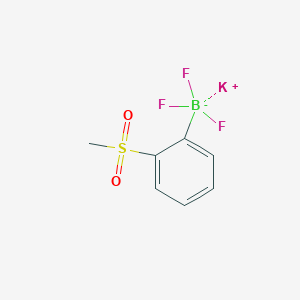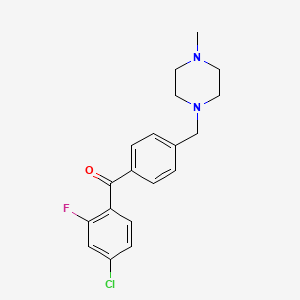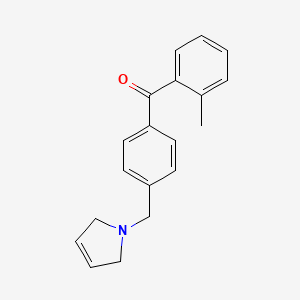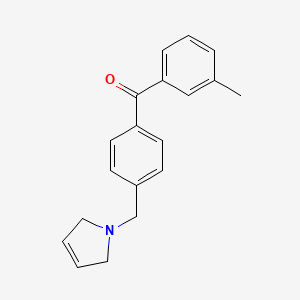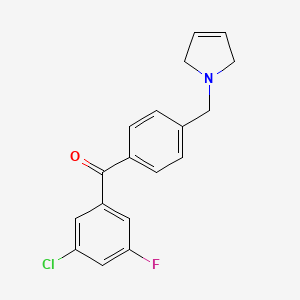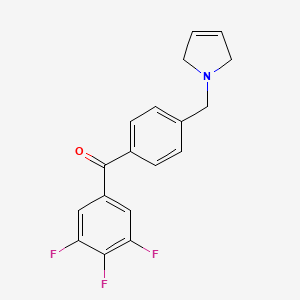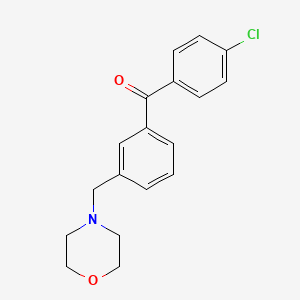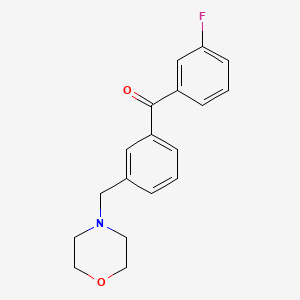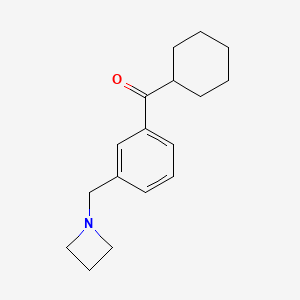
3-(Azetidinomethyl)phenyl cyclohexyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidinomethyl)phenyl cyclohexyl ketone: is a chemical compound with the molecular formula C17H23NO. It is known for its unique structure, which includes an azetidine ring attached to a phenyl group, which is further connected to a cyclohexyl ketone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidinomethyl)phenyl cyclohexyl ketone typically involves the reaction of azetidine with a suitable phenyl cyclohexyl ketone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the azetidinomethyl group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidinomethyl)phenyl cyclohexyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(Azetidinomethyl)phenyl cyclohexyl ketone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological properties that could be useful in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating specialized polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(Azetidinomethyl)phenyl cyclohexyl ketone involves its interaction with specific molecular targets. The azetidinomethyl group can interact with enzymes or receptors, modulating their activity. The cyclohexyl ketone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(Pyrrolidinomethyl)phenyl cyclohexyl ketone
- 3-(Piperidinomethyl)phenyl cyclohexyl ketone
- 3-(Morpholinomethyl)phenyl cyclohexyl ketone
Comparison: Compared to these similar compounds, 3-(Azetidinomethyl)phenyl cyclohexyl ketone is unique due to the presence of the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The azetidine ring’s strain and reactivity can lead to different reaction pathways and interactions compared to the more stable pyrrolidine, piperidine, or morpholine rings .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSEYJODVFVLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643286 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-42-4 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

